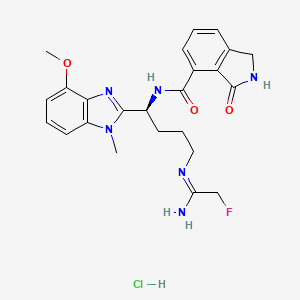

AFM-30a (hydrochloride)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

AFM-30a (chlorhydrate) est un inhibiteur puissant et hautement sélectif de la désaminase d'arginine protéique 2 (PAD2). Ce composé se lie à PAD2 avec une valeur de CE50 de 9,5 micromolaires et inhibe la citrullination de H3 avec une valeur de CE50 de 0,4 micromolaire . AFM-30a (chlorhydrate) est utilisé dans la recherche scientifique pour étudier certains cancers et diverses maladies auto-immunes telles que la polyarthrite rhumatoïde, la sclérose en plaques, le lupus et la rectocolite hémorragique .

Méthodes De Préparation

La voie de synthèse d'AFM-30a (chlorhydrate) implique plusieurs étapes, y compris la préparation de composés intermédiaires et leurs réactions ultérieures dans des conditions spécifiques. La voie de synthèse détaillée et les conditions de réaction sont exclusives et généralement fournies par le fabricant . Les méthodes de production industrielle impliquent une synthèse à grande échelle dans des conditions contrôlées pour garantir une pureté et un rendement élevés. Le composé est stocké à 4 °C, à l'abri de l'humidité et de la lumière, et dans un solvant à -80 °C pendant un maximum de six mois ou à -20 °C pendant un maximum d'un mois .

Analyse Des Réactions Chimiques

AFM-30a (chlorhydrate) subit diverses réactions chimiques, impliquant principalement son interaction avec la désaminase d'arginine protéique 2 (PAD2). Le composé modifie de manière covalente PAD2, inhibant son activité. Les réactifs et les conditions courantes utilisés dans ces réactions comprennent l'utilisation de cellules HEK293T/PAD2 et l'incubation à des concentrations et des temps spécifiques . Les principaux produits formés à partir de ces réactions comprennent les formes inhibées de PAD2 et des niveaux réduits de citrullination de H3 .

4. Applications de recherche scientifique

AFM-30a (chlorhydrate) a un large éventail d'applications de recherche scientifique :

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant PAD2 et les voies associées.

5. Mécanisme d'action

AFM-30a (chlorhydrate) exerce ses effets en inhibant sélectivement la désaminase d'arginine protéique 2 (PAD2). Le composé se lie à PAD2 avec une forte affinité, empêchant l'enzyme de catalyser la conversion des résidus d'arginine en citrulline dans les protéines. Cette inhibition entraîne une réduction des niveaux de citrullination des protéines, ce qui est impliqué dans diverses maladies auto-immunes . Les cibles moléculaires et les voies impliquées comprennent la suppression de la signalisation NLRP3 et la diminution du remodelage des voies respiratoires chez les souris transgéniques déficientes en PAD2 .

Applications De Recherche Scientifique

AFM-30a (hydrochloride) has a wide range of scientific research applications:

Mécanisme D'action

AFM-30a (hydrochloride) exerts its effects by selectively inhibiting protein arginine deiminase 2 (PAD2). The compound binds to PAD2 with high affinity, preventing the enzyme from catalyzing the conversion of arginine residues to citrulline in proteins. This inhibition leads to reduced levels of protein citrullination, which is implicated in various autoimmune diseases . The molecular targets and pathways involved include the suppression of NLRP3 signaling and decreased airway remodeling in PAD2-deficient transgenic mice .

Comparaison Avec Des Composés Similaires

AFM-30a (chlorhydrate) est unique par sa forte sélectivité et sa puissance pour inhiber la désaminase d'arginine protéique 2 (PAD2). Des composés similaires comprennent :

BB-Cl-amidine : Un inhibiteur pan-PAD qui cible plusieurs isoformes de PAD.

Comparé à ces composés, AFM-30a (chlorhydrate) offre une sélectivité supérieure pour PAD2, ce qui en fait un outil précieux pour étudier les voies spécifiques à PAD2 et les applications thérapeutiques .

Propriétés

Formule moléculaire |

C24H28ClFN6O3 |

|---|---|

Poids moléculaire |

503.0 g/mol |

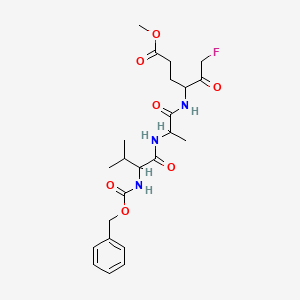

Nom IUPAC |

N-[(1S)-4-[(1-amino-2-fluoroethylidene)amino]-1-(4-methoxy-1-methylbenzimidazol-2-yl)butyl]-3-oxo-1,2-dihydroisoindole-4-carboxamide;hydrochloride |

InChI |

InChI=1S/C24H27FN6O3.ClH/c1-31-17-9-4-10-18(34-2)21(17)30-22(31)16(8-5-11-27-19(26)12-25)29-23(32)15-7-3-6-14-13-28-24(33)20(14)15;/h3-4,6-7,9-10,16H,5,8,11-13H2,1-2H3,(H2,26,27)(H,28,33)(H,29,32);1H/t16-;/m0./s1 |

Clé InChI |

HDGZNBCVLSJSHI-NTISSMGPSA-N |

SMILES isomérique |

CN1C2=C(C(=CC=C2)OC)N=C1[C@H](CCCN=C(CF)N)NC(=O)C3=CC=CC4=C3C(=O)NC4.Cl |

SMILES canonique |

CN1C2=C(C(=CC=C2)OC)N=C1C(CCCN=C(CF)N)NC(=O)C3=CC=CC4=C3C(=O)NC4.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6R,6aR)-3-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10790077.png)

![N-(2-chlorophenyl)-2-[(2E)-2-[(2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)methylidene]hydrazinyl]-5-nitrobenzenesulfonamide](/img/structure/B10790080.png)

![(2S,3S,4S,5R,6R)-6-[[(1R,3S,4R,7R,8R,9S,12R,13R,17S,20S,21R,22S)-22-[(3-acetyloxy-2-methylbutanoyl)oxymethyl]-21-hydroxy-8-(hydroxymethyl)-3,4,8,12,19,19-hexamethyl-23-oxahexacyclo[18.2.1.03,16.04,13.07,12.017,22]tricos-15-en-9-yl]oxy]-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B10790100.png)

![(2S,3R,4S,5S,6R)-2-[4-[(3aR,6S,6aR)-3-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10790115.png)

![(2R,5S,6S,8S,9S,13R,17S)-11-ethyl-6,16-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B10790122.png)

![8-chloro-2-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B10790126.png)

![(2R,3R,4S,5R,6S,8S,13S,16S,17R)-11-ethyl-6,16-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B10790157.png)

![sodium;(2S,3S,4S,5R,6R)-6-[[(1R,3S,4R,7R,8R,9S,12R,13R,17S,20S,22S)-22-[(3-acetyloxy-2-methylbutanoyl)oxymethyl]-21-hydroxy-8-(hydroxymethyl)-3,4,8,12,19,19-hexamethyl-23-oxahexacyclo[18.2.1.03,16.04,13.07,12.017,22]tricos-15-en-9-yl]oxy]-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylate](/img/structure/B10790162.png)

![(2S,3S,4S,5R,6R)-2-[4-[(3S,3aR,6S,6aR)-3-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10790168.png)

![(17Z)-17-ethylidene-14-(1-hydroxyethyl)-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide](/img/structure/B10790173.png)